(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
Target of Action
For instance, compounds with a similar structure have been found to bind to cannabinoid receptor type 1 (CB1) more selectively than cannabinoid receptor type 2 .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been found to play a vital role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Similar compounds have been found to inhibit monoacylglycerol lipase (magl) in a competitive mode with respect to the 2-ag substrate .
Result of Action
Similar compounds have been found to produce loss of cell viability of mcf-10a cells .
Action Environment
It’s worth noting that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using 4-fluoroiodobenzene as a precursor.
Formation of the Triazole Ring:
Coupling Reactions: The final step involves coupling the fluorophenylpiperazine with the triazole moiety under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar piperazine and triazole structure.
1-(4-fluorophenyl)piperazine: A simpler analog used in neuropharmacological studies.
Uniqueness
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-18-10-13(16-17-18)14(21)20-8-6-19(7-9-20)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZVKERWIMDUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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